molecular formula C9H13ClNO3P B13711028 Diethyl (2-Chloro-4-pyridyl)phosphonate

Diethyl (2-Chloro-4-pyridyl)phosphonate

Cat. No.: B13711028
M. Wt: 249.63 g/mol
InChI Key: RPKUGJWNOWISIV-UHFFFAOYSA-N
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Description

Diethyl (2-Chloro-4-pyridyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-chloro-4-pyridyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2-Chloro-4-pyridyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 2-chloro-4-pyridine under suitable conditions. The reaction typically requires a base, such as sodium hydride, to facilitate the formation of the phosphonate ester bond .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-Chloro-4-pyridyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium hydride, potassium carbonate

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) solutions

Major Products Formed

    Substitution Products: Amino or thiol-substituted pyridyl phosphonates

    Oxidation Products: Phosphonic acids

    Reduction Products: Phosphine derivatives

    Hydrolysis Products: Phosphonic acid derivatives

Mechanism of Action

The mechanism of action of diethyl (2-chloro-4-pyridyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target molecule. The phosphonate group can mimic phosphate esters, allowing the compound to interfere with phosphorylation processes in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (2-Chloro-4-pyridyl)phosphonate is unique due to the presence of both a chloro substituent and a pyridyl ring, which confer distinct reactivity and interaction profiles compared to other phosphonate compounds. This combination allows for specific applications in organic synthesis and medicinal chemistry that are not achievable with other similar compounds .

Properties

Molecular Formula

C9H13ClNO3P

Molecular Weight

249.63 g/mol

IUPAC Name

2-chloro-4-diethoxyphosphorylpyridine

InChI

InChI=1S/C9H13ClNO3P/c1-3-13-15(12,14-4-2)8-5-6-11-9(10)7-8/h5-7H,3-4H2,1-2H3

InChI Key

RPKUGJWNOWISIV-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC(=NC=C1)Cl)OCC

Origin of Product

United States

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